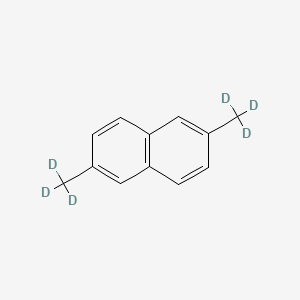

2,6-Di(methyl-d3)-naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of 2,6-dimethylnaphthalene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 2,6-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The deuter

生物活性

2,6-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, which has garnered attention for its potential biological activities. Understanding the biological implications of this compound requires an exploration of its chemical properties, mechanisms of action, and related toxicological studies.

This compound (CAS No. 51209-51-9) is characterized by the presence of two methyl groups at the 2 and 6 positions on the naphthalene ring, with deuterium substitution enhancing its stability and reducing volatility. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules. This interaction may influence signal transduction pathways and gene expression.

Biological Activity and Toxicity

Research indicates that methylnaphthalenes, including this compound, can exhibit cytotoxic effects. A study highlighted that exposure to methylnaphthalenes resulted in necrosis of bronchiolar epithelial cells in mice, suggesting a potential respiratory toxicity associated with inhalation exposure . The mechanism behind this toxicity involves oxidative metabolism leading to the formation of epoxides that may damage cellular structures.

Table 1: Summary of Biological Effects

Case Studies

- Toxicity Assessment : In a study assessing the toxicity of various methylnaphthalenes, it was found that 2-methylnaphthalene caused significant lung injury at high doses, similar to naphthalene but less severe than 1-nitronaphthalene . The study emphasized the need for further investigations into the specific metabolic pathways involved.

- Metabolic Pathways : Another investigation focused on the metabolic activation of methylnaphthalenes, revealing that ring epoxidation is a critical step in mediating their toxic effects. The study suggested that both the epoxide itself and downstream metabolites could contribute to cytotoxicity .

特性

分子式 |

C12H12 |

|---|---|

分子量 |

162.26 g/mol |

IUPAC名 |

2,6-bis(trideuteriomethyl)naphthalene |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |

InChIキー |

YGYNBBAUIYTWBF-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1=CC2=C(C=C1)C=C(C=C2)C([2H])([2H])[2H] |

正規SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。